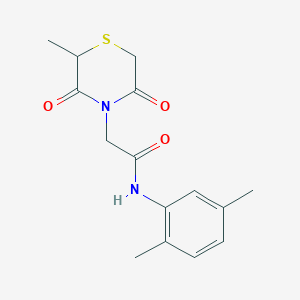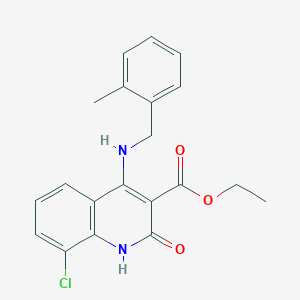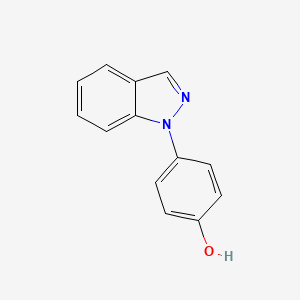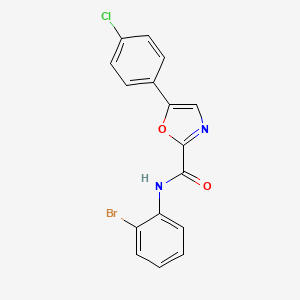
N-(2,5-dimethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a useful research compound. Its molecular formula is C15H18N2O3S and its molecular weight is 306.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties of Related Compounds Research on the structural aspects of amide-containing isoquinoline derivatives, including studies on their crystal structures and fluorescence emission properties, could offer foundational knowledge for understanding the physical and chemical behaviors of N-(2,5-dimethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide. These studies explore the interactions of similar compounds with various substances and their potential applications in materials science and fluorescence-based technologies (A. Karmakar, R. Sarma, J. Baruah, 2007).
Antifungal and Antitumor Activities Derivatives of morpholin-3-yl-acetamide have been identified as broad-spectrum antifungal agents, demonstrating significant activity against Candida and Aspergillus species. This suggests potential antimicrobial applications for structurally related compounds, including this compound (D. Bardiot et al., 2015). Additionally, novel 3-benzyl-substituted-4(3H)-quinazolinones have shown broad-spectrum antitumor activity, highlighting the potential for compounds with similar structures to be evaluated for their anticancer properties (Ibrahim A. Al-Suwaidan et al., 2016).
Synthetic Methodologies The synthesis and structural characterization of compounds structurally related to this compound, such as N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide with potential applications as pesticides, provide valuable insights into synthetic routes and methodologies that could be applied to the target compound (E. Olszewska, B. Tarasiuk, S. Pikus, 2011).
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-9-4-5-10(2)12(6-9)16-13(18)7-17-14(19)8-21-11(3)15(17)20/h4-6,11H,7-8H2,1-3H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOINSIYVSRSET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)CC(=O)NC2=C(C=CC(=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]pyridine-4-carboxamide](/img/structure/B2416350.png)

![N-([2,4'-bipyridin]-4-ylmethyl)isonicotinamide](/img/structure/B2416353.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2416357.png)


![1-(4-methoxyphenyl)-5-oxo-N-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2416361.png)
![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B2416364.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2416368.png)
